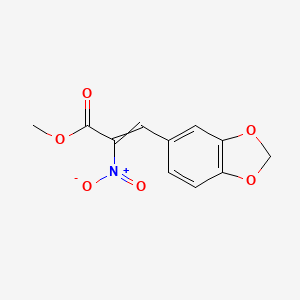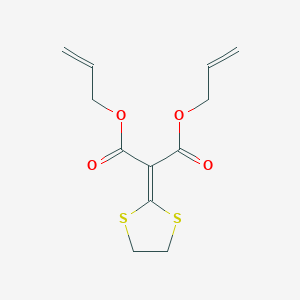
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This particular compound features a unique structure with a thione group, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenylthio)benzaldehyde with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzodiazepine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine thione derivatives.
Applications De Recherche Scientifique
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-2H-1,5-benzodiazepine-2-thione: Lacks the phenylthio substituent.
4-(4-Phenylthio)phenyl-1,3-dihydro-2H-1,5-benzodiazepine: Lacks the thione group.
1,3-Dihydro-4-(4-methylthio)phenyl-2H-1,5-benzodiazepine-2-thione: Features a methylthio substituent instead of phenylthio.
Uniqueness
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is unique due to the presence of both the phenylthio and thione groups, which may confer distinct chemical reactivity and biological activity compared to other benzodiazepine derivatives.
Propriétés
Numéro CAS |
41054-49-3 |
|---|---|
Formule moléculaire |
C21H16N2S2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-(4-phenylsulfanylphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C21H16N2S2/c24-21-14-20(22-18-8-4-5-9-19(18)23-21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |
Clé InChI |
NOKVZZHHQACBIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


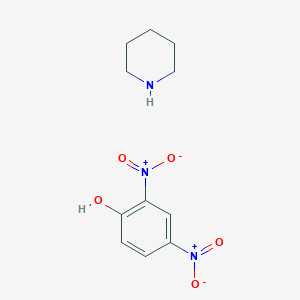
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
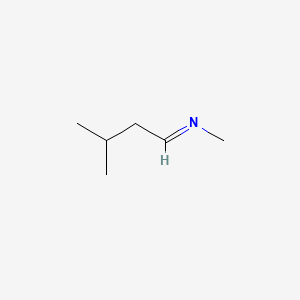
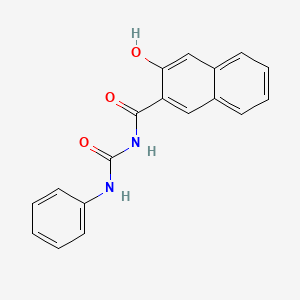
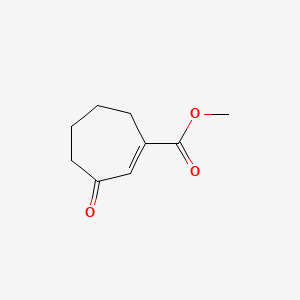
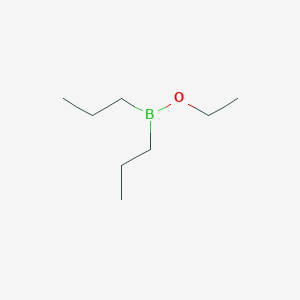
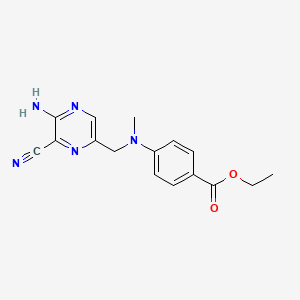


![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)

